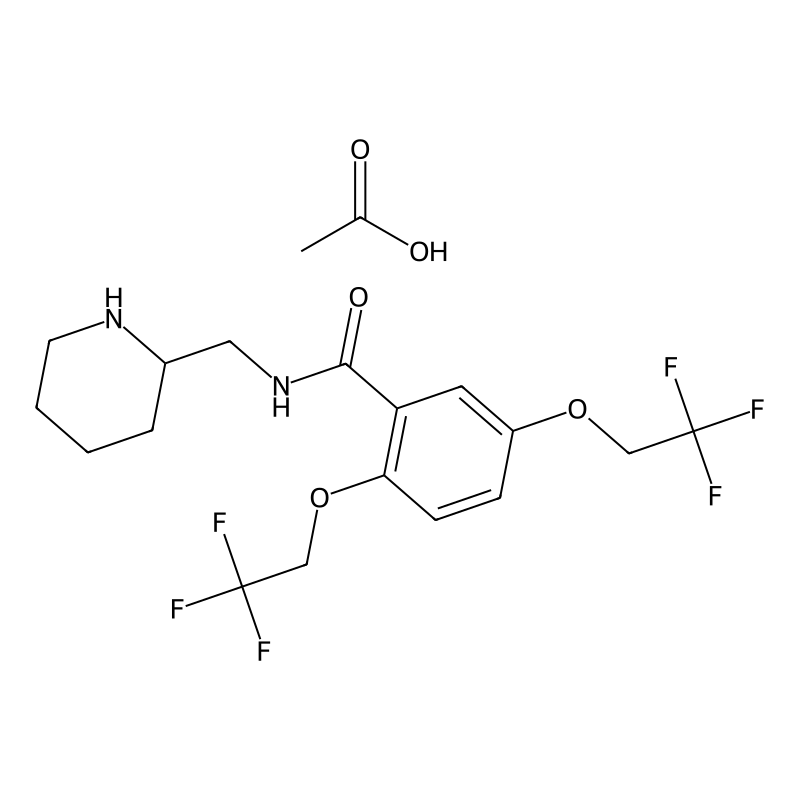

Flecainide acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action

Flecainide acetate belongs to a class of drugs called Vaughan-Williams Class IC antiarrhythmics. These medications work by blocking sodium channels in the heart's electrical conduction system. This action helps to stabilize the heart's rhythm and prevent abnormal electrical impulses from propagating.

Studies have shown that flecainide acetate specifically targets the fast sodium channels in the heart, which play a crucial role in generating and transmitting electrical signals. By blocking these channels, flecainide acetate slows down the conduction of electrical impulses, thereby reducing the heart rate and preventing the development or recurrence of arrhythmias [].

Effectiveness in Different Arrhythmias

Research has investigated the efficacy of flecainide acetate in managing a variety of cardiac arrhythmias. Here are some key findings:

Atrial fibrillation

Flecainide acetate has been shown to be effective in controlling the rapid heart rate associated with atrial fibrillation, a common type of arrhythmia []. Studies suggest it can help to maintain a normal heart rhythm and reduce symptoms like palpitations and fatigue.

Wolff-Parkinson-White syndrome

This congenital heart condition involves an accessory electrical pathway between the atria and ventricles, leading to abnormal heart rhythms. Research indicates that flecainide acetate can be beneficial in managing this syndrome by blocking the abnormal conduction through the accessory pathway.

Other arrhythmias

Flecainide acetate has also been studied for its effectiveness in treating other arrhythmias, including supraventricular tachycardia and ventricular tachycardia. While results are promising, further research is needed to determine its optimal role in managing these specific conditions.

Flecainide acetate is a sodium channel blocker classified as a Class I antiarrhythmic agent. It is primarily used in the management of supraventricular and ventricular arrhythmias, including paroxysmal atrial fibrillation and flutter. The compound is derived from flecainide, which was synthesized in the early 1970s as part of efforts to develop new anesthetics. Flecainide acetate is an acetate salt formed by the reaction of flecainide with acetic acid, enhancing its solubility and bioavailability for therapeutic use .

The chemical formula for flecainide acetate is , and it has a molecular weight of approximately 474.39 g/mol. Its structure includes a piperidine moiety, which contributes to its pharmacological activity .

Flecainide acetate can cause side effects, including dizziness, lightheadedness, vision problems, and worsening of heart rhythm problems in some cases []. It can also interact with other medications []. Due to these potential risks, flecainide acetate is only available by prescription and should be used under the supervision of a doctor [].

- Formation of Flecainide: The precursor compounds undergo a multi-step synthesis where trifluoroethoxybenzene derivatives are reacted to form flecainide. The process typically involves:

- Acetate Formation: Flecainide can be converted to flecainide acetate by reacting the free base with acetic acid at ambient temperatures (20-25 °C). This reaction typically takes 1 to 10 hours, with optimal yields observed under controlled conditions .

- Decomposition: Flecainide acetate can decompose under certain conditions, leading to the formation of new crystalline forms that may exhibit different stability profiles .

Flecainide acetate exerts its pharmacological effects primarily through the inhibition of sodium channels in cardiac tissues. The compound raises the threshold for depolarization, effectively stabilizing cardiac membranes and correcting arrhythmias. Its mechanism includes:

- Blocking Fast Inward Sodium Channels: This action prolongs the refractory period in cardiac tissues.

- Inhibition of Potassium Channels: Flecainide also prevents delayed rectifier potassium channels from opening, which contributes to prolonged action potentials in both atrial and ventricular muscle fibers.

- Impact on Calcium Release: By blocking ryanodine receptors, it reduces calcium release from the sarcoplasmic reticulum, further stabilizing cardiac activity .

The synthesis of flecainide acetate can be summarized in two main approaches:

- Two-Step Synthesis:

- Initial formation of flecainide from trifluoroethoxybenzene derivatives.

- Subsequent reaction with acetic acid to yield flecainide acetate.

- One-Step Synthesis:

Flecainide acetate is primarily used as an antiarrhythmic medication for:

- Treatment of Atrial Fibrillation: It helps restore normal rhythm in patients experiencing irregular heartbeats.

- Management of Ventricular Tachycardia: The drug is effective in preventing episodes of rapid heart rate originating from the ventricles.

- Supraventricular Arrhythmias: It is employed in cases where other treatments have failed or are contraindicated .

Flecainide acetate has been studied for potential interactions with other medications:

- Digoxin: Co-administration may lead to an increase in plasma levels of digoxin by 13-19%, necessitating careful monitoring when these drugs are used together.

- Other Antiarrhythmics: Its effects may be potentiated or diminished when used alongside other antiarrhythmic agents, highlighting the need for individualized therapy based on patient response and drug interactions .

Similar Compounds

Flecainide acetate shares similarities with other antiarrhythmic agents. Here are some comparable compounds:

| Compound Name | Class | Mechanism | Unique Features |

|---|---|---|---|

| Encainide | Class I | Sodium channel blocker | Less commonly used; similar structure |

| Propafenone | Class I | Sodium channel blocker | Also has beta-blocking properties |

| Quinidine | Class IA | Sodium channel blocker | Derived from cinchona bark; broader spectrum |

| Dofetilide | Class III | Potassium channel blocker | Primarily affects repolarization |

Flecainide's uniqueness lies in its specific action on both sodium and potassium channels, providing a dual mechanism that enhances its efficacy in treating arrhythmias compared to other agents that may target only one type of ion channel .

Mixed Anhydride Route

The most commercially viable and widely adopted industrial synthesis pathway for flecainide acetate employs the mixed anhydride approach [1] [2]. This method begins with 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid as the primary starting material, which is first converted to a mixed anhydride intermediate through reaction with pivaloyl chloride or ethyl chloroformate in the presence of triethylamine as a base [2].

The process involves reaction of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid with an acid chloride in a suitable solvent mixture comprising methylene chloride and N,N-dimethylacetamide in a 3:1 ratio at temperatures ranging from -10 to -50°C [2]. The mixed anhydride formation is conducted at approximately -20°C, followed by condensation with 2-aminomethylpyridine at temperatures between -10 to -40°C [2].

This route offers several advantages including high selectivity in the halogenation and amide formation steps, high yields exceeding 95%, utilization of low-cost solvents throughout the process, and amenability for large-scale production without requiring specialized equipment [3] [2]. The condensation reaction between the mixed anhydride and 2-aminomethylpyridine is practically quantitative and affords the penultimate intermediate N-(pyridin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide in high yields and purities exceeding 99% [2].

Acid Chloride Route

The acid chloride methodology represents another established industrial approach for flecainide acetate synthesis [3] [4]. This process involves converting 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid to its corresponding acid chloride using thionyl chloride or phosphorus trichloride, followed by reaction with 2-aminomethylpiperidine [3].

The British patent GB 2045760 describes this approach wherein the acid chloride reacts with 2-aminomethylpiperidine to form flecainide in one step, although this process suffers from non-selective reaction with both nitrogen atoms of 2-aminomethylpiperidine, resulting in a mixture of acylated isomers [3]. Alternatively, the acid chloride can react with 2-aminomethylpyridine followed by catalytic hydrogenation of the pyridine ring to form flecainide base in two steps [3].

Direct Ester Aminolysis Route

The direct ester aminolysis approach utilizes methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate as the starting material, which undergoes direct reaction with 2-aminomethylpiperidine under reflux conditions [3]. This method provides a straightforward route with typical yields of 85% for the direct formation of flecainide free base [3].

The process involves heating a mixture of methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate with 2-aminomethylpiperidine in toluene at reflux temperature for approximately 10 hours [3]. Following cooling to room temperature, the reaction mixture undergoes aqueous workup and extraction with toluene, with the organic layer concentrated under reduced pressure to yield flecainide free base as a white solid [3].

Comparative Analysis of Synthesis Routes

| Synthesis Route | Starting Material | Typical Yield (%) | Commercial Viability | Key Advantages |

|---|---|---|---|---|

| Mixed Anhydride Route | 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid | 95+ | High | High selectivity, quantitative yields, low-cost solvents |

| Acid Chloride Route | 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid | 85-90 | Moderate | Established methodology, direct amidation |

| Ester Aminolysis Route | Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate | 85 | High | Simple process, direct formation |

| Cyanomethyl Ester Route | 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid | 75-80 | Low | Requires expensive haloalkyl nitriles |

Key Intermediate Compounds

Primary Starting Material: 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid

The cornerstone intermediate in flecainide acetate synthesis is 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (CAS: 35480-52-5, molecular formula: C₁₁H₈F₆O₄, molecular weight: 318.17) [5] [6]. This compound serves as the primary starting material for most commercial synthesis routes and is prepared through several methodologies including reaction of 2-halobenzoic acids with 2,2,2-trifluoroethanol in the presence of copper catalysts [3] [7].

The preparation involves reacting 2-chlorobenzoic acid with 2,2,2-trifluoroethanol and sodium tert-butoxide in N,N-dimethylformamide at 120°C for 5 hours in the presence of cupric bromide as catalyst [3]. The reaction mixture is subsequently cooled, acidified with hydrochloric acid, and extracted with dichloromethane to yield the crude product, which is then purified through recrystallization from hexane [3].

Penultimate Intermediate: N-(pyridin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide

The penultimate intermediate N-(pyridin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide (molecular formula: C₁₆H₁₆F₆N₂O₃) represents the key compound in the two-step synthesis approach [2]. This intermediate is obtained through the mixed anhydride route with exceptional purity levels exceeding 99% and yields greater than 95% [2].

The compound undergoes catalytic hydrogenation using platinum on carbon as catalyst to reduce the pyridine ring to piperidine, forming the final flecainide free base [1] [8]. The hydrogenation process is facilitated by isolating the anhydrous hydrochloride salt of this intermediate, which enables reduction of the pyridine ring with only catalytic amounts of platinum on carbon within 2 hours [1] [8].

Additional Intermediates

Several alternative intermediates have been identified in various synthesis routes:

2,5-bis(2,2,2-trifluoroethoxy)toluene serves as an early intermediate in processes starting from 1,4-dibromotoluene [9] [10]. This compound is prepared through copper-catalyzed coupling reactions with 2,2,2-trifluoroethanol and subsequently undergoes oxidation to form the corresponding benzoic acid derivative [9] [10].

2,5-bis(2,2,2-trifluoroethoxy)acetophenone represents an alternative intermediate in certain synthetic approaches [2]. This compound can be prepared through Friedel-Crafts acylation reactions and subsequently converted to the final product through various chemical transformations [2].

| Intermediate Compound | CAS Number | Molecular Formula | Role in Synthesis |

|---|---|---|---|

| 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid | 35480-52-5 | C₁₁H₈F₆O₄ | Primary starting material |

| N-(pyridin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide | Not specified | C₁₆H₁₆F₆N₂O₃ | Penultimate intermediate |

| Flecainide free base | 54143-55-4 | C₁₇H₂₀F₆N₂O₃ | Final active compound |

| 2,5-bis(2,2,2-trifluoroethoxy)toluene | Not specified | C₁₁H₁₀F₆O₂ | Early intermediate |

Purification and Quality Control Standards

Crystallization and Purification Methods

The final step in flecainide acetate production involves conversion of the free base to its acetate salt form through treatment with glacial acetic acid [3]. The process typically employs isopropanol as the crystallization solvent, wherein flecainide free base is dissolved and treated with glacial acetic acid under reflux conditions for approximately 2 hours [3]. Following cooling to room temperature, hexane is added to induce precipitation of the acetate salt, which is then filtered, washed with hexane, and dried under vacuum [3].

Flecainide acetate exhibits polymorphism, with the drug substance manufacturing process resulting in polymorphic form I at both commercial manufacturing sites [11]. The compound forms various solvates, including acetic acid solvates with 0.5 and 2 acetic acid molecules [12]. Flecainide acetate hemisolvate with acetic acid decomposes to form a new crystalline form of flecainide acetate, which is less stable than the known polymorphic form at all temperatures [12].

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC) serves as the primary analytical method for flecainide acetate quality control [13] [14]. The standard method employs a reversed-phase C18 column with gradient elution using a mobile phase consisting of water and acetonitrile (60:40 v/v) with pH adjusted to 3.0 using orthophosphoric acid [13] [14]. Detection is performed at 296 nm with a flow rate of 1.0 mL/min, providing linearity in the concentration range of 10-50 μg/mL [13] [14].

Spectrophotometric Methods include area under curve (AUC) measurements of zero-order spectra recorded between 277.00 and 310.00 nm, with linearity found in the concentration range of 20-120 μg/mL [13] [14]. First-order derivative spectrophotometry is also employed with AUC recorded between 280.00 and 310.20 nm [13] [14].

Stability-Indicating Methods have been developed using thin-layer chromatography (TLC-densitometry) and HPLC to determine flecainide acetate in the presence of its degradation products [15]. The TLC method employs aluminum plates precoated with silica gel G.F254 and a mobile phase of methanol-ethyl acetate-33% ammonia (3:7:0.3 by volume) with detection at 290 nm [15].

Quality Control Specifications

| Parameter | Specification | Test Method |

|---|---|---|

| Assay (by HPLC) | 98.0-102.0% | HPLC with UV detection at 296 nm |

| Water content | ≤ 0.5% | Karl Fischer titration |

| Residue on ignition | ≤ 0.2% | Gravimetric analysis |

| Heavy metals | ≤ 20 ppm | Atomic absorption/ICP |

| Flecainide acid impurity | ≤ 0.5% | HPLC with gradient elution |

| Flecainide related compound A | ≤ 0.5% | HPLC with gradient elution |

| Flecainide pyridine analogue | ≤ 0.5% | HPLC with gradient elution |

| Total impurities | ≤ 2.0% | HPLC summation |

| Melting point | 146-152°C | Capillary melting point |

| Crystalline form | Polymorphic form I | X-ray powder diffraction |

Residual Solvent Analysis

Gas chromatography headspace analysis is employed for residual solvent determination according to International Conference on Harmonization (ICH) Q3C guidelines [16]. Specific limits are established for various solvents including acetone (≤ 5000 ppm), ethyl acetate (≤ 5000 ppm), toluene (≤ 890 ppm), N,N-dimethylformamide (≤ 880 ppm), 2,2,2-trifluoroethanol (≤ 1000 ppm), and triethylamine (≤ 5000 ppm) [16].

Polymorphism and Solid-State Characterization

Flecainide acetate demonstrates complex polymorphic behavior, with both nonsolvated and hemisolvate forms crystallizing in monoclinic crystals, while flecainide triacetate forms triclinic crystals [12] [17]. The free base exhibits four polymorphic forms designated as Ib, IIb, IIIb, and IVb, with form Ib being thermodynamically stable at laboratory temperature [18].

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are employed for thermal characterization, with flecainide acetate showing a sharp endothermic melting event at 150°C followed by decomposition [19]. X-ray powder diffraction (XRPD) serves as the definitive method for polymorphic form identification and confirmation of the desired crystalline form [11].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (95.56%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H360 (95.56%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Drug Classes

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Voltage-gated ion channels

Sodium channels

SCN3A [HSA:6328] [KO:K04836]

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Use Classification

Dates

2: Tamargo J, Le Heuzey JY, Mabo P. Narrow therapeutic index drugs: a clinical pharmacological consideration to flecainide. Eur J Clin Pharmacol. 2015 May;71(5):549-67. doi: 10.1007/s00228-015-1832-0. Epub 2015 Apr 15. Review. PubMed PMID: 25870032; PubMed Central PMCID: PMC4412688.

3: Andrikopoulos GK, Pastromas S, Tzeis S. Flecainide: Current status and perspectives in arrhythmia management. World J Cardiol. 2015 Feb 26;7(2):76-85. doi: 10.4330/wjc.v7.i2.76. Review. PubMed PMID: 25717355; PubMed Central PMCID: PMC4325304.

4: Apostolakis S, Oeff M, Tebbe U, Fabritz L, Breithardt G, Kirchhof P. Flecainide acetate for the treatment of atrial and ventricular arrhythmias. Expert Opin Pharmacother. 2013 Feb;14(3):347-57. doi: 10.1517/14656566.2013.759212. Epub 2013 Jan 7. Review. PubMed PMID: 23294160.

5: Liu N, Napolitano C, Venetucci LA, Priori SG. Flecainide and antiarrhythmic effects in a mouse model of catecholaminergic polymorphic ventricular tachycardia. Trends Cardiovasc Med. 2012 Feb;22(2):35-9. doi: 10.1016/j.tcm.2012.06.008. Epub 2012 Aug 4. Review. PubMed PMID: 22867967.

6: Tamargo J, Capucci A, Mabo P. Safety of flecainide. Drug Saf. 2012 Apr 1;35(4):273-89. doi: 10.2165/11599950-000000000-00000. Review. PubMed PMID: 22435343.

7: Pott C, Dechering DG, Reinke F, Muszynski A, Zellerhoff S, Bittner A, Köbe J, Wasmer K, Schulze-Bahr E, Mönnig G, Kotthoff S, Eckardt L. Successful treatment of catecholaminergic polymorphic ventricular tachycardia with flecainide: a case report and review of the current literature. Europace. 2011 Jun;13(6):897-901. doi: 10.1093/europace/euq517. Epub 2011 Feb 2. Review. PubMed PMID: 21292648.

8: Aliot E, Capucci A, Crijns HJ, Goette A, Tamargo J. Twenty-five years in the making: flecainide is safe and effective for the management of atrial fibrillation. Europace. 2011 Feb;13(2):161-73. doi: 10.1093/europace/euq382. Epub 2010 Dec 7. Review. PubMed PMID: 21138930; PubMed Central PMCID: PMC3024037.

9: Camm AJ, Savelieva I. Some patients with paroxysmal atrial fibrillation should carry flecainide or propafenone to self treat. BMJ. 2007 Mar 24;334(7594):637. Review. PubMed PMID: 17379911; PubMed Central PMCID: PMC1832060.

10: Argall J, Crawford I. Best evidence topic report. Amiodarone or flecainide for cardioversion in acute onset atrial fibrillation. Emerg Med J. 2004 Mar;21(2):199. Review. PubMed PMID: 14988348; PubMed Central PMCID: PMC1726303.

11: Khan IA. Oral loading single dose flecainide for pharmacological cardioversion of recent-onset atrial fibrillation. Int J Cardiol. 2003 Feb;87(2-3):121-8. Review. PubMed PMID: 12559528.

12: Robain A, Perchet H, Fuhrman C. Flecainide-associated pneumonitis with acute respiratory failure in a patient with the LEOPARD syndrome. Acta Cardiol. 2000 Feb;55(1):45-7. Review. PubMed PMID: 10707759.

13: Maury P, Vuille C, Metzger J, Veragut B, Schoenenberger I, Elamly A, Chevrolet JC. [Severe flecainide acetate poisoning. Apropos of a case]. Arch Mal Coeur Vaiss. 1999 Feb;92(2):273-7. Review. French. PubMed PMID: 10078349.

14: Bordier P, Garrigue S, Clémenty J. [Flecainide acetate]. Ann Cardiol Angeiol (Paris). 1996 May;45(5):263-79. Review. French. PubMed PMID: 8763646.

15: Paperini L, Davini A, Lattanzi F, Topi A, Reisenhofer B, Squarcini G, Paci A, Topi PL. [Propafenone and flecainide in the therapy of ventricular arrhythmias]. Minerva Cardioangiol. 1995 Oct;43(10):449-57. Review. Italian. PubMed PMID: 8819814.

16: Falk RH, Fogel RI. Flecainide. J Cardiovasc Electrophysiol. 1994 Nov;5(11):964-81. Review. PubMed PMID: 7889236.

17: Randazzo DN, Schweitzer P, Stein E, Banas JS Jr, Winters SL. Flecainide induced atrial tachycardia with 1:1 ventricular conduction during exercise testing. Pacing Clin Electrophysiol. 1994 Sep;17(9):1509-14. Review. PubMed PMID: 7991422.

18: Malik R, Ellenbogen KA, Stambler BS, Wood MA. Flecainide: its value and danger. Heart Dis Stroke. 1994 Mar-Apr;3(2):85-9. Review. PubMed PMID: 8199770.

19: Perry JC, Garson A Jr. Flecainide acetate for treatment of tachyarrhythmias in children: review of world literature on efficacy, safety, and dosing. Am Heart J. 1992 Dec;124(6):1614-21. Review. PubMed PMID: 1462922.

20: Crozier I. Flecainide in the Wolff-Parkinson-White syndrome. Am J Cardiol. 1992 Aug 20;70(5):26A-32A. Review. PubMed PMID: 1509995.